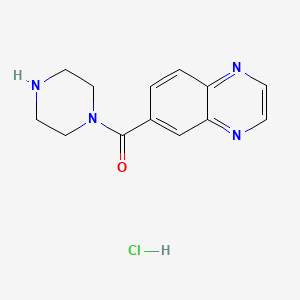

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperazin-1-yl(quinoxalin-6-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O.ClH/c18-13(17-7-5-14-6-8-17)10-1-2-11-12(9-10)16-4-3-15-11;/h1-4,9,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQBNBUUKBXGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=NC=CN=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719876 | |

| Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-55-4 | |

| Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (piperazin-1-yl)(quinoxalin-6-yl)methanone hydrochloride

Abstract: This technical guide provides a comprehensive, step-by-step protocol for the synthesis of (piperazin-1-yl)(quinoxalin-6-yl)methanone hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a four-step sequence commencing from commercially available starting materials. This document includes detailed experimental procedures, tabulated quantitative data for each reaction step, and workflow visualizations to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Similarly, the piperazine ring is a prevalent structural motif in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets.[2]

The target compound, (piperazin-1-yl)(quinoxalin-6-yl)methanone hydrochloride, combines these two important pharmacophores. Structurally related molecules have been investigated for their activity as 5-HT₃ receptor antagonists, suggesting potential applications in neurology and psychiatry.[3] This guide outlines a robust and logical synthetic pathway to access this molecule for further research and development.

Overall Synthetic Scheme

The synthesis of the target compound is accomplished via a four-step process:

-

Formation of Quinoxaline-6-carboxylic acid: Condensation of 3,4-diaminobenzoic acid with glyoxal.

-

Activation of the Carboxylic Acid: Conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride.

-

Amide Coupling: Reaction of the acyl chloride intermediate with N-Boc-piperazine.

-

Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and concurrent formation of the hydrochloride salt.

The complete experimental workflow is visualized below.

References

Technical Guide: Piperazin-1-yl(quinoxalin-6-yl)methanone Hydrochloride (CAS 1204298-55-4)

Disclaimer: As of late 2025, detailed experimental data, including physicochemical properties, comprehensive safety information, and biological activity for Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride (CAS 1204298-55-4), is not extensively available in peer-reviewed literature or public databases. This guide has been compiled based on information from chemical suppliers and scientific literature on structurally related piperazinyl-quinoxaline compounds. The experimental protocols and potential biological context are representative of this chemical class but should be considered illustrative rather than specific to the compound .

Core Compound Properties

This section summarizes the available chemical data for this compound.

| Property | Value | Source |

| CAS Number | 1204298-55-4 | Chemical Supplier |

| Molecular Formula | C₁₃H₁₅ClN₄O | Chemical Supplier[1] |

| Molecular Weight | 278.74 g/mol | Chemical Supplier[1][2][3] |

| IUPAC Name | (piperazin-1-yl)(quinoxalin-6-yl)methanone;hydrochloride | Chemical Supplier[1] |

| SMILES | O=C(C1=CC=C2N=CC=NC2=C1)N1CCNCC1.[H]Cl | Chemical Supplier[1][2] |

| Purity | Typically ≥95% | Chemical Supplier[1] |

| Physical Appearance | Not specified; likely a solid | Inferred |

| Storage Conditions | Room temperature, inert atmosphere | Chemical Supplier[2][3] |

Potential Biological Activity and Signaling Pathway

The quinoxaline and piperazine moieties are common scaffolds in medicinal chemistry. Research on analogous structures, particularly quinoxaline-carboxamides, suggests that these compounds are often investigated as serotonin 5-HT₃ receptor antagonists .[4][5] The 5-HT₃ receptor is a ligand-gated ion channel, and its antagonists are used clinically as antiemetics and are explored for treating irritable bowel syndrome and psychiatric conditions like depression and anxiety.[6]

A structurally similar compound, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, has been reported to exhibit antidepressant-like activity in rodent models, acting as a 5-HT₃ receptor antagonist.[6] This suggests that this compound may have been synthesized and potentially investigated for similar purposes.

5-HT₃ Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of the 5-HT₃ receptor, which is the likely target for this class of compounds.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of piperazinyl-quinoxaline derivatives, based on published literature for analogous compounds.

General Synthesis of Piperazinyl-Quinoxaline Carboxamides

This protocol describes a common method for coupling a quinoxaline carboxylic acid with piperazine.

Objective: To synthesize a piperazinyl-quinoxaline carboxamide via amide bond formation.

Materials:

-

Quinoxaline-6-carboxylic acid

-

N-Boc-piperazine (tert-butyloxycarbonyl protected piperazine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Workflow Diagram:

Procedure:

-

Amide Coupling: To a solution of quinoxaline-6-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Add N-Boc-piperazine (1.1 equivalents) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

-

Workup and Extraction: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

-

Deprotection: Dissolve the purified Boc-protected intermediate in DCM. Add an excess of TFA or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the hydrochloride salt. Alternatively, the free base can be obtained by neutralizing the reaction mixture with a base (e.g., sodium bicarbonate) and extracting with an organic solvent, followed by evaporation. The hydrochloride salt can then be formed by treating a solution of the free base with ethereal HCl.

In Vitro 5-HT₃ Receptor Antagonism Assay

This protocol describes a representative method for evaluating the 5-HT₃ receptor antagonist activity of a test compound using an isolated tissue preparation.

Objective: To determine the pA₂ value of a test compound, which represents its antagonist potency at the 5-HT₃ receptor.

Model: Guinea pig ileum longitudinal muscle-myenteric plexus (LMMP) preparation.

Materials:

-

Male guinea pigs

-

Tyrode's solution (physiological salt solution)

-

Serotonin (5-HT) or a selective 5-HT₃ agonist (e.g., 2-methyl-5-HT)

-

Test compound (this compound)

-

Reference antagonist (e.g., Ondansetron)

-

Organ bath setup with isometric transducers and data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Gently strip the longitudinal muscle with the attached myenteric plexus.

-

Experimental Setup: Mount the tissue strip in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture. Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

-

Control Response: Obtain a cumulative concentration-response curve for the 5-HT₃ agonist (e.g., 2-methyl-5-HT) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to recover. Incubate the tissue with a known concentration of the test compound for a set period (e.g., 20-30 minutes).

-

Antagonism Measurement: In the presence of the test compound, re-determine the concentration-response curve for the 5-HT₃ agonist. The antagonist will cause a rightward shift in the agonist's concentration-response curve.

-

Data Analysis: Repeat steps 4 and 5 with at least three different concentrations of the test compound. Construct a Schild plot by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of the Schild regression line provides the pA₂ value. A slope not significantly different from unity suggests competitive antagonism.

Safety and Handling

No specific Safety Data Sheet (SDS) is publicly available for this compound. For related chemical compounds, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

This guide is intended for research and development professionals and should be used for informational purposes only. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Quinoxalin-2-carboxamides: synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxaline-6-carboxamide Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents.[1] Among these, quinoxaline-6-carboxamide derivatives have garnered significant interest due to their potent anticancer, antimicrobial, antiviral, and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of quinoxaline-6-carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Quinoxaline-6-carboxamide and related quinoxaline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3] Their anticancer mechanisms are often multifaceted, involving the inhibition of key enzymes in signaling pathways, induction of apoptosis, and cell cycle arrest.

Mechanism of Action

A primary mechanism of the anticancer action of these derivatives is the induction of apoptosis, or programmed cell death.[4] This is often achieved through the modulation of key signaling pathways, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/Akt/mTOR pathway.[2][3][5][6] Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.

Furthermore, many quinoxaline derivatives have been shown to induce apoptosis via the mitochondrial (intrinsic) pathway.[7][8] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.[4][7]

Signaling Pathways

Caption: Apoptosis signaling pathway modulated by quinoxaline-6-carboxamide derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline-6-carboxamide and other quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | Quinoxaline-2-carboxamide | A549 (Lung) | 3.21 | [9] |

| 5 | Quinoxaline-2-carboxamide | A549 (Lung) | 4.54 | [9] |

| 11 | Quinoxaline-2-carboxamide | A549 (Lung) | 0.81 | [9] |

| 13 | Quinoxaline-2-carboxamide | A549 (Lung) | 2.91 | [9] |

| 4m | C6-bromo substituted 2,3-dialkenyl quinoxaline | A549 (Lung) | 9.32 ± 1.56 | [10] |

| 4b | C6-bromo substituted 2,3-dialkenyl quinoxaline | A549 (Lung) | 11.98 ± 2.59 | [10] |

| 4i | Quinoxaline derivative | A549 (Lung) | 3.902 ± 0.098 | [11] |

| VIId | N-(4-(quinoxalin-2-yl)amino)phenyl) benzamide | HCT-116 (Colon) | 7.8 | [2] |

| VIIIc | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | HCT-116 (Colon) | 2.5 | [2] |

| XVa | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | HCT-116 (Colon) | 4.4 | [2] |

| VIIIa | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | HepG2 (Liver) | 9.8 | [2] |

| VIIIc | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | MCF-7 (Breast) | 9 | [2] |

| XVa | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | MCF-7 (Breast) | 5.3 | [2] |

| 14 | 1-(N-substituted)-quinoxaline | MCF-7 (Breast) | 2.61 | [3] |

| 18 | Sulfono-hydrazide quinoxaline | MCF-7 (Breast) | 22.11 ± 13.3 | [3] |

Antimicrobial Activity

Quinoxaline-6-carboxamide derivatives have shown promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[12][13]

Mechanism of Action

The antibacterial mechanism of some quinoxaline derivatives involves the impairment of the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[14]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antibacterial activity of selected quinoxaline-6-carboxamide and other quinoxaline derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | [15] |

| Quinoxaline derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 | [15] |

| Quinoxaline-6-arabaldehyde | Shigella dysenteriae 7 | 25 | [16] |

| Quinoxaline-6-arabaldehyde | S. aureus and V. cholerae isolates | 100 | [16] |

| 5m-5p | S. aureus | 4-16 | [17] |

| 5m-5p | B. subtilis | 8-32 | [17] |

| 5m-5p | MRSA | 8-32 | [17] |

| 5m-5p | E. coli | 4-32 | [17] |

Antiviral and Neuroprotective Activities

Recent studies have also highlighted the potential of quinoxaline derivatives as antiviral and neuroprotective agents.[18][19][20][21][22] Certain derivatives have shown potent activity against human cytomegalovirus (HCMV) with low cytotoxicity.[19] Additionally, some 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects in models of Parkinson's disease.[6][20][23]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of quinoxaline-6-carboxamide derivatives.

Experimental Workflow: Anticancer Drug Screening

Caption: A typical workflow for anticancer drug screening and mechanism of action studies.

Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[24][25]

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

Quinoxaline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include vehicle and blank controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27]

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Harvest cells (including floating cells) and wash twice with cold PBS.[16]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][12]

-

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[12]

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction.[26]

-

Materials:

-

Purified recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate

-

Quinoxaline inhibitor

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Reaction Setup: In a multi-well plate, add the kinase, substrate, and serial dilutions of the inhibitor compound.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[26]

-

ATP Detection: Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Measurement: Incubate for 10 minutes to stabilize the luminescent signal and measure luminescence using a luminometer.[26]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

-

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[4][7][24][28][29]

-

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Quinoxaline derivatives

-

96-well microtiter plates

-

0.5 McFarland standard

-

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in saline. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]

-

Serial Dilutions: Prepare two-fold serial dilutions of the quinoxaline derivatives in CAMHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).[7]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

-

Conclusion

Quinoxaline-6-carboxamide derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their potent anticancer and antimicrobial effects, coupled with emerging evidence of their antiviral and neuroprotective potential, underscore their significance in drug discovery and development. The ability of these compounds to modulate key signaling pathways provides a strong rationale for further investigation and optimization. Future research should focus on elucidating detailed structure-activity relationships to enhance potency and selectivity, as well as in vivo efficacy studies to translate the promising in vitro results into potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Cycle Protocols [bdbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Annexin V Staining Protocol [bdbiosciences.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journalajrb.com [journalajrb.com]

- 23. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rr-asia.woah.org [rr-asia.woah.org]

- 25. researchgate.net [researchgate.net]

- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 27. bosterbio.com [bosterbio.com]

- 28. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 29. scribd.com [scribd.com]

The Multifaceted Mechanisms of Action of Novel Quinoxaline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of pharmacological activities. Recent research has unveiled a diverse array of molecular targets and signaling pathways through which these novel compounds exert their effects, positioning them as promising candidates for the treatment of a range of diseases, from cancer to neurodegenerative disorders. This technical guide provides an in-depth exploration of the core mechanisms of action of novel quinoxaline compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3]

Kinase Inhibition: Targeting Dysregulated Signaling

A primary mechanism of action for many anticancer quinoxalines is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.[4][5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[6]

Key kinase targets for quinoxaline derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): Several quinoxaline derivatives have been designed as potent EGFR inhibitors for the treatment of non-small cell lung cancer.[7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinoxaline compounds can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][8]

-

Other Kinase Targets: Novel quinoxalines have also been shown to inhibit a range of other kinases, including c-Met, Janus kinase 2 (JAK2), and Apoptosis signal-regulated kinase 1 (ASK1).[5][6][9]

Quantitative Data on Kinase Inhibition by Quinoxaline Derivatives

| Compound | Target Kinase | IC50 | Cell Line | Reference |

| Compound 4i | EGFR | 3.902 ± 0.098 µM | A549 (Lung) | [7] |

| Compound 26e | ASK1 | 30.17 nM | - | [9] |

| Compound 3 | VEGFR-2 | 10.27 µM | - | [6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of quinoxaline compounds against a specific kinase.

-

Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, kinase buffer, test compound (quinoxaline derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature for the specific kinase. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Signaling Pathway: EGFR Inhibition by a Quinoxaline Compound

References

- 1. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bioengineer.org [bioengineer.org]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Technical Guide: Spectroscopic and Massetric Characterization of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural motifs, featuring a quinoxaline core linked to a piperazine ring via a methanone bridge, are present in various biologically active molecules. This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for this compound, along with standardized experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds. While specific experimental data for this exact compound is not publicly available, the provided data is based on the analysis of its core structural components and derivatives, offering a robust predictive framework.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for this compound. These predictions are derived from established spectral data of quinoxaline, piperazine, and related amide-linked heterocyclic systems.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Quinoxaline) | 8.8 - 9.0 | d | ~1.5 |

| H-3 (Quinoxaline) | 8.8 - 9.0 | d | ~1.5 |

| H-5 (Quinoxaline) | 8.1 - 8.3 | d | ~8.5 |

| H-7 (Quinoxaline) | 8.0 - 8.2 | dd | ~8.5, 2.0 |

| H-8 (Quinoxaline) | 7.8 - 8.0 | d | ~2.0 |

| Piperazine (axial) | 3.6 - 3.8 | m | - |

| Piperazine (equatorial) | 3.4 - 3.6 | m | - |

| NH (Piperazine) | 9.0 - 9.5 | br s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Methanone) | 168 - 170 |

| C-2 (Quinoxaline) | 145 - 147 |

| C-3 (Quinoxaline) | 144 - 146 |

| C-4a (Quinoxaline) | 141 - 143 |

| C-8a (Quinoxaline) | 140 - 142 |

| C-6 (Quinoxaline) | 135 - 137 |

| C-5 (Quinoxaline) | 130 - 132 |

| C-7 (Quinoxaline) | 129 - 131 |

| C-8 (Quinoxaline) | 128 - 130 |

| Piperazine (C-2', C-6') | 45 - 47 |

| Piperazine (C-3', C-5') | 42 - 44 |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Proposed Fragment | Notes |

| 243.12 | [M+H]⁺ | Molecular ion peak (as free base) |

| 157.05 | [C₉H₅N₂O]⁺ | Fragmentation of the amide bond, loss of piperazine |

| 129.04 | [C₈H₅N₂]⁺ | Further fragmentation of the quinoxaline moiety |

| 85.07 | [C₄H₉N₂]⁺ | Piperazine fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Set the spectral width to 16 ppm, centered at approximately 6 ppm.

-

Use a 30-degree pulse angle.

-

The acquisition time should be set to at least 3 seconds with a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Set the spectral width to 240 ppm, centered at approximately 120 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Use a 45-degree pulse angle.

-

The acquisition time should be around 1.5 seconds with a relaxation delay of 2-5 seconds.

-

Collect 1024-4096 scans depending on the sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

-

Instrumentation (LC-MS with ESI source):

-

Liquid Chromatography (LC):

-

Use a C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Employ a gradient elution, for example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

-

Set the flow rate to 0.3 mL/min and the column temperature to 40 °C.

-

-

Mass Spectrometry (MS):

-

Operate in positive electrospray ionization (ESI+) mode.

-

Set the capillary voltage to 3-4 kV.

-

Set the source temperature to 120-150 °C and the desolvation gas temperature to 350-450 °C.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

For fragmentation analysis (MS/MS), use collision-induced dissociation (CID) with varying collision energies to obtain characteristic fragment ions.

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to confirm the structure of the compound.

-

Compare the observed m/z values with the theoretical values for the proposed fragments.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of this compound.

Caption: Workflow for the analysis of the target compound.

Potential Signaling Pathway Involvement

Derivatives of both quinoxaline and piperazine have been investigated for their potential as anticancer and central nervous system (CNS) active agents. For instance, some quinoxaline derivatives act as kinase inhibitors, while certain piperazine-containing compounds modulate neurotransmitter receptors. Based on this, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

A Technical Guide to the Solubility and Stability of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride (CAS: 1204298-55-4) is limited. This guide provides a comprehensive framework of best practices and standardized experimental protocols for determining these critical physicochemical properties, based on established methodologies for pharmaceutical compounds.

Introduction

This compound is a heterocyclic compound featuring a quinoxaline core. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is fundamental to drug development. These properties influence bioavailability, formulation strategies, storage conditions, and shelf-life.[4][5][6]

This technical guide outlines the essential experimental protocols for comprehensively characterizing the solubility and stability profile of a novel hydrochloride salt like this compound.

Solubility Characterization

Solubility is a critical determinant of a drug's absorption and bioavailability.[7] For a comprehensive profile, both kinetic and thermodynamic solubility should be assessed. As a hydrochloride salt, the compound is anticipated to have higher solubility in polar, aqueous solvents.[8]

Recommended Solubility Experiments

A multi-faceted approach to solubility testing is recommended to guide formulation development.

-

Kinetic Solubility: Measures the solubility of a compound already dissolved in an organic solvent (typically DMSO) when introduced into an aqueous buffer. This high-throughput screening method is valuable during early discovery to identify potential solubility liabilities.[7]

-

Thermodynamic Solubility: Measures the true equilibrium solubility of the solid compound in a given solvent system.[7] This is the gold standard for determining the maximum concentration achievable and is crucial for later-stage development.[7][9]

Data Presentation: Solubility Profile

The following tables should be used to systematically record and present the solubility data.

Table 1: Kinetic Solubility Data

| pH of Aqueous Buffer | Solubility (µg/mL) | Method | Observations |

|---|---|---|---|

| 2.0 | Nephelometry | ||

| 4.5 | Nephelometry | ||

| 6.8 | Nephelometry |

| 7.4 | | Nephelometry | |

Table 2: Thermodynamic Solubility Data

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

|---|---|---|---|

| 0.1 N HCl (pH ~1.2) | 25 | Shake-Flask / HPLC-UV | |

| Acetate Buffer (pH 4.5) | 25 | Shake-Flask / HPLC-UV | |

| Phosphate Buffer (pH 6.8) | 25 | Shake-Flask / HPLC-UV | |

| Phosphate Buffer (pH 7.4) | 25 | Shake-Flask / HPLC-UV | |

| Simulated Gastric Fluid (pH 1.2) | 37 | Shake-Flask / HPLC-UV | |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Shake-Flask / HPLC-UV |

| Water | 25 | | Shake-Flask / HPLC-UV |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol details the industry-standard shake-flask method for determining equilibrium solubility.[9]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent system as specified in Table 2. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand. Separate the undissolved solid from the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a chemically inert filter (e.g., 0.22 µm PVDF).[9]

-

Quantification: Carefully aspirate the clear supernatant and dilute it with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Stability Characterization

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[9] These studies inform storage requirements and establish the re-test period or shelf life.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.[6] This is critical for developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the API.[9]

Data Presentation: Forced Degradation Study

Table 3: Summary of Forced Degradation Results

| Stress Condition | Duration | Temperature | % Assay | % Degradation | Major Degradants (by RRT) |

|---|---|---|---|---|---|

| 0.1 N HCl | 24 hours | 60°C | |||

| 0.1 N NaOH | 24 hours | 60°C | |||

| 3% H₂O₂ | 24 hours | Room Temp | |||

| Solid State Heat | 48 hours | 80°C |

| Photostability (ICH Q1B) | >1.2M lux hrs | Room Temp | | | |

Experimental Protocol: Forced Degradation Studies

The following protocols describe typical stress conditions applied to a drug substance.[9][10]

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and incubate in a water bath at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and analyze by HPLC.[9][10]

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 N HCl, and analyze by HPLC.[9][10]

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light. Withdraw samples and analyze by HPLC.[9][10]

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Dissolve the stressed sample and analyze by HPLC.[9]

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] Dissolve the stressed sample and analyze by HPLC.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the logical flow of the experimental processes.

Caption: High-level workflow for solubility characterization.

Caption: Logical pathway for a forced degradation study.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. pharmtech.com [pharmtech.com]

- 6. usp.org [usp.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Buy (3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (EVT-2594041) | 1323490-59-0 [evitachem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In Silico Modeling of Quoxaline-Based Compounds: A Technical Guide for Drug Discovery

Introduction

Quinoxaline, a heterocyclic aromatic compound comprised of a fused benzene and pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] This remarkable versatility is attributed to the quinoxaline core's ability to engage with a multitude of biological targets.[2] The advent of powerful computational tools has revolutionized the discovery and optimization of quinoxaline-based therapeutic agents, enabling researchers to predict and analyze their interactions with biological systems at a molecular level.

This technical guide provides a comprehensive overview of the core in silico methodologies employed in the discovery and development of novel quinoxaline derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and computational workflows.

Core In Silico Techniques

The in silico modeling of quinoxaline-based compounds encompasses a range of computational techniques aimed at predicting their biological activity, understanding their mechanism of action, and optimizing their pharmacological properties. The most commonly employed methods include Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4] For quinoxaline derivatives, both 2D- and 3D-QSAR models have been successfully developed to predict activities such as anti-tubercular, anticancer, and enzyme inhibitory potency.[4][5][6] These models utilize molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build predictive equations.[4] The selection of relevant descriptors is crucial for the development of a robust and predictive QSAR model and can be achieved through various statistical methods, including genetic algorithms and simulated annealing.[4]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein.[1] This technique is instrumental in understanding the binding mode of quinoxaline derivatives at the active site of their target proteins and in predicting their binding affinity.[7][8] The process involves preparing the 3D structures of both the protein and the ligand, defining a binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand.[1] Successful docking studies have been conducted for quinoxaline derivatives with a variety of protein targets, including VEGFR-2, EGFR, COX-2, and c-Met.[7][9][10]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.[11][12] By simulating the movements of atoms and molecules, MD can be used to assess the stability of the interactions predicted by molecular docking and to calculate binding free energies.[11][13] For quinoxaline-based compounds, MD simulations have been employed to confirm the stability of their binding to targets like Aldose Reductase 2 (ALR2) and to provide a more accurate estimation of their binding affinity through methods like MM-PBSA and MM-GBSA.[11][13]

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity.[11] A pharmacophore model can then be used as a 3D query to screen large compound libraries for novel molecules with the desired activity.[11] For instance, a five-point pharmacophore hypothesis (AADRR) was developed for quinoxaline-based Aldose Reductase 2 (ALR2) inhibitors.[11]

Data Summary: Biological Activities of Quinoxaline Derivatives

The following tables summarize the quantitative data from various studies on the biological activities of quinoxaline-based compounds, providing a comparative overview of their efficacy against different protein targets.

| Target Protein | PDB ID | Quinoxaline Derivative | Binding Affinity (kcal/mol) | IC50 (µM) | Reference(s) |

| VEGFR-2 | 2OH4 | Compound I | -12.13 | Not Reported | [7] |

| VEGFR-2 | 2OH4 | Compound II | -11.93 | Not Reported | [7] |

| VEGFR-2 | 2OH4 | Compound III | -15.63 | Not Reported | [7] |

| VEGFR-2 | 2OH4 | Compound IV | -17.11 | Not Reported | [7] |

| EGFR | 1M17 | Compound 4a | Not Reported | 0.3 | [7][9] |

| EGFR | 1M17 | Compound 13 | Not Reported | 0.4 | [7][9] |

| EGFR | 1M17 | Compound 11 | Not Reported | 0.6 | [7][9] |

| EGFR | 1M17 | Compound 5 | Not Reported | 0.9 | [7][9] |

| EGFR | 4HJO | Compound IVd | -12.03 | 3.20 (HeLa), 4.19 (MCF-7) | [7][14][15] |

| EGFR | 4HJO | Compound IVa | -11.18 | Good to Moderate | [7][14][15] |

| EGFR | 4HJO | Compound IVb | -11.82 | Good to Moderate | [7][14][15] |

| COX-2 | 3LN1 | Compound 13 | Not Reported | 0.46 | [7] |

| COX-2 | 3LN1 | Compound 11 | Not Reported | 0.62 | [7] |

| COX-2 | 3LN1 | Compound 5 | Not Reported | 0.83 | [7] |

| COX-2 | 3LN1 | Compound 4a | Not Reported | 1.17 | [7] |

| ALR2 | - | Compound 81 | -35.96 (MM-GBSA), -4.92 (MM-PBSA) | Not Reported | [11][13] |

| p38α MAP kinase | - | Compound 4a | Not Reported | 0.042 | [16] |

| sPLA2 | - | Compound 6a | Not Reported | 0.0475 | [17][18][19] |

| α-glucosidase | - | Compound 6c | Not Reported | 0.0953 | [17][18][19] |

Experimental and Computational Protocols

This section provides detailed methodologies for key in silico and in vitro experiments commonly employed in the study of quinoxaline derivatives.

In Silico Protocols

Protocol 1: Molecular Docking

A standardized workflow is generally followed for in silico molecular docking studies.[7]

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., VEGFR-2, EGFR, COX-2) is retrieved from the Protein Data Bank (PDB).[1][7]

-

Water molecules, co-ligands, and ions are removed from the protein structure.[1]

-

Hydrogen atoms are added, and appropriate charges are assigned using a force field (e.g., CHARMM).[1]

-

The protein structure is then energy minimized to relieve any steric clashes.[1]

-

-

Ligand Preparation:

-

2D structures of the quinoxaline derivatives are drawn using chemical drawing software.

-

These 2D structures are converted to 3D structures.

-

The ligands are energy minimized using a suitable force field (e.g., MMFF94).[1]

-

Rotatable bonds are defined to allow for conformational flexibility during docking.[1]

-

-

Grid Generation:

-

A grid box is defined around the active site of the target protein. This is typically centered on the co-crystallized ligand or a predicted binding pocket.[1]

-

-

Docking Simulation:

-

Analysis:

-

The predicted binding poses and their corresponding scores are analyzed.

-

Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are visualized and examined.[1]

-

A crucial validation step involves redocking the original ligand into the protein's crystal structure. A root-mean-square deviation (RMSD) value of less than 2 Å is considered a successful validation of the docking protocol.[7]

-

Protocol 2: 3D-QSAR Modeling

-

Dataset Preparation: A dataset of quinoxaline analogs with known biological activities is compiled.[11]

-

Pharmacophore Mapping: A pharmacophore model is generated to identify the key structural features required for activity.[11]

-

Model Generation: An atom-based 3D-QSAR model is developed.

-

Statistical Validation: The model is validated using statistical measures such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), F-value, and Pearson's R-value for both training and test sets.[11]

In Vitro Protocols

Protocol 3: Synthesis of Quinoxaline Derivatives

A common and efficient method for synthesizing quinoxaline derivatives involves the condensation of an aromatic diamine with an α-dicarbonyl compound.[20]

-

Reaction Setup: An equimolar amount of a 1,2-diaminobenzene derivative and a phenacyl bromide are reacted in a suitable solvent like THF.[21]

-

Catalyst: A catalyst, such as pyridine, is added to the reaction mixture.[21]

-

Reaction Conditions: The reaction is typically carried out at room temperature for a specified duration (e.g., 2 hours).[21]

-

Product Isolation: The desired 2-phenyl quinoxaline product is then isolated and purified.[21]

-

Microwave-Assisted Synthesis: Microwave irradiation can be used to optimize reaction times and improve yields in some synthetic steps.[22]

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates.[9]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized quinoxaline compounds.

-

Incubation: The plates are incubated for a specified period.

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated.[9]

Signaling Pathways and Workflows

Visualizing signaling pathways and experimental workflows can greatly aid in understanding the complex biological processes and computational methodologies involved in quinoxaline-based drug discovery.

Signaling Pathways

Quinoxaline derivatives have been shown to modulate several key signaling pathways implicated in diseases like cancer. One of the most significant is the PI3K/mTOR pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.[23]

Caption: PI3K/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

Computational Workflow

The in silico discovery of novel quinoxaline-based compounds often follows a hierarchical workflow, starting from large compound libraries and progressively narrowing down to a few promising candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, antibacterial evaluation and molecular docking studies of some new quinoxaline derivatives targeting dihyropteroate synthase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 21. mdpi.com [mdpi.com]

- 22. dadun.unav.edu [dadun.unav.edu]

- 23. rjptonline.org [rjptonline.org]

The Quinoxaline Scaffold: A Promising Framework for Novel Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its versatile nature allows for diverse chemical modifications, leading to the development of numerous derivatives with a broad spectrum of pharmacological activities. Notably, quinoxaline-based compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. This technical guide provides a comprehensive overview of the discovery and development of novel anticancer agents based on the quinoxaline scaffold, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Quantitative Anticancer Activity of Quinoxaline Derivatives

The anticancer efficacy of quinoxaline derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these evaluations. The following tables summarize the in vitro cytotoxic activity of selected quinoxaline derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: General Quinoxaline Derivatives | |||

| Compound 1 | Melanoma (MALME-M) | >10 (55.75% GI) | [1] |

| Compound 3 | Leukemia (Ty-82) | 2.5 | [1] |

| Leukemia (THP-1) | 1.6 | [1] | |

| Compound 14 | Breast (MCF-7) | 2.61 | [1] |

| Compound 19 | Gastric (MGC-803) | 9.0 | [1] |

| Cervical (HeLa) | 12.3 | [1] | |

| Lung (NCI-H460) | 13.3 | [1] | |

| Liver (HepG2) | 30.4 | [1] | |

| Liver (SMMC-7721) | 17.6 | [1] | |

| Bladder (T-24) | 27.5 | [1] | |

| Compound 20 | Bladder (T-24) | 8.9 | [1] |

| Compound IV | Prostate (PC-3) | 2.11 | [2] |

| Liver (HepG2) | 4.11 | [2] | |

| FQ | Breast (MDA-MB-231) | < 16 | [2] |

| Series 2: Quinoxaline Derivatives with Amide/Sulfonamide Moieties | |||

| Compound VIIIc | Colon (HCT116) | 2.5 | [2] |

| Compound XVa | Colon (HCT116) | 4.4 | [2] |

| Breast (MCF-7) | 5.3 | [2] | |

| Series 3: 2,3-Disubstituted Quinoxalin-6-amine Analogs | |||

| Compound 6k (R2=Furanyl, R3=Phenyl) | Lung (A549) | 0.87 | |

| Pancreatic (AsPC-1) | 0.92 | ||

| Colon (HT-29) | 1.05 | ||

| Breast (MDA-MB-231) | 0.76 | ||

| Prostate (PC-3) | 1.12 | ||

| Ovarian (SK-OV-3) | 0.98 | ||

| Bone (U-2 OS) | 0.81 | ||

| Compound 6m (R2, R3=Furanyl) | Lung (A549) | 0.54 | |

| Pancreatic (AsPC-1) | 0.63 | ||

| Colon (HT-29) | 0.72 | ||

| Breast (MDA-MB-231) | 0.49 | ||

| Prostate (PC-3) | 0.68 | ||

| Ovarian (SK-OV-3) | 0.59 | ||

| Bone (U-2 OS) | 0.51 | ||

| Series 4: Benzo[g]quinoxaline Derivatives | |||

| Compound 3 | Breast (MCF-7) | 2.89 | [3] |

| Compound 9 | Breast (MCF-7) | 8.84 | [3] |

| Series 5: 2-Substituted-quinoxaline Analogs | |||

| Compound 3b | Breast (MCF-7) | 1.85 | [4] |

| Series 6: Triazoloquinoxalines | |||

| Compound 7b | Breast (MCF-7) | 0.08 | [5] |

| Compound 7c | Breast (MCF-7) | 0.09 | [5] |

| Compound 7e | Breast (MCF-7) | 0.07 | [5] |

Mechanisms of Anticancer Action

Quinoxaline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways that are dysregulated in cancer.

Inhibition of Protein Kinases

A primary mechanism of action for many quinoxaline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[3]

-

Receptor Tyrosine Kinases (RTKs): Quinoxaline derivatives have been shown to inhibit RTKs like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[2] Inhibition of these receptors disrupts downstream signaling pathways essential for tumor growth and angiogenesis.

-

Non-Receptor Tyrosine Kinases: Some derivatives also target non-receptor tyrosine kinases, such as those in the PI3K/Akt/mTOR and MAPK/ERK pathways.[4]

Topoisomerase II Inhibition and Apoptosis Induction

Several quinoxaline derivatives function as topoisomerase II inhibitors.[4][5] Topoisomerase II is an essential enzyme that alters DNA topology and is vital for DNA replication and chromosome segregation. By stabilizing the DNA-topoisomerase II cleavage complex, these compounds lead to DNA strand breaks, which subsequently trigger programmed cell death, or apoptosis.[5][6]

The induction of apoptosis by quinoxaline derivatives is a common endpoint and is often characterized by:

-

Cell Cycle Arrest: Compounds can arrest the cell cycle at various phases, such as G2/M or S phase, preventing cancer cell proliferation.[2]

-

Modulation of Apoptotic Proteins: Western blot analyses have shown that potent quinoxaline derivatives can upregulate pro-apoptotic proteins like Bax and caspases (-3, -8, -9) and downregulate anti-apoptotic proteins such as Bcl-2.[7]

Experimental Protocols

Standardized and reproducible experimental protocols are critical for the evaluation of novel anticancer agents. Below are detailed methodologies for key in vitro assays.

Synthesis of Quinoxaline Derivatives

A general and common method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]

Materials:

-

o-phenylenediamine derivative

-

1,2-dicarbonyl compound (e.g., benzil)

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (optional, e.g., ceric ammonium nitrate)

Procedure:

-

Dissolve the o-phenylenediamine derivative in the chosen solvent.

-

Add the 1,2-dicarbonyl compound to the solution.

-

If using a catalyst, add it to the reaction mixture.

-

Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the crude product with a suitable solvent (e.g., cold ethanol).

-

Purify the product by recrystallization or column chromatography.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Quinoxaline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[8][9][10][11]

Materials:

-

Cancer cell lines

-

Quinoxaline derivative

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the quinoxaline derivative at a specific concentration for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis.[7][12][13]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion and Future Perspectives

The quinoxaline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The extensive research to date has demonstrated their potent activity against a multitude of cancer cell lines through various mechanisms, including the inhibition of key kinases and the induction of apoptosis. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives.

Future research in this area should focus on:

-

Optimization of Lead Compounds: Further chemical modifications of the most potent quinoxaline derivatives to improve their pharmacological properties, such as solubility, bioavailability, and metabolic stability.

-

In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their in vivo efficacy and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of quinoxaline-based agents with existing chemotherapeutic drugs or targeted therapies to overcome drug resistance and enhance therapeutic outcomes.

-

Elucidation of Novel Targets: Utilizing advanced techniques to identify new molecular targets of quinoxaline derivatives to broaden their therapeutic applications.

The continued exploration of the quinoxaline scaffold holds great promise for the discovery of next-generation anticancer drugs that can make a significant impact in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]

- 5. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotech.illinois.edu [biotech.illinois.edu]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro cytotoxic effects of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride. While specific data for this compound is not extensively available in public literature, the protocols and data presented for structurally related quinoxaline derivatives offer a strong framework for initiating its cytotoxicological assessment. Quinoxaline scaffolds are recognized as promising platforms in the development of novel chemotherapeutic agents due to their broad spectrum of biological activities, including significant anticancer effects.[1]

Introduction to Quinoxaline Derivatives in Cancer Research

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Many derivatives have demonstrated potent biological activities, including anticancer properties, which are often attributed to their ability to inhibit various protein kinases and induce apoptosis.[1][2] The piperazine moiety is also a well-established pharmacophore present in numerous approved drugs.[3] The combination of these two scaffolds in this compound suggests a potential for biological activity that warrants thorough investigation.

Data Presentation: Comparative Cytotoxicity of Structurally Related Quinoxaline Derivatives

To provide a reference for the potential potency of this compound, the following table summarizes the cytotoxic activity (IC50 values) of various quinoxaline derivatives against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher cytotoxic potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Compound 8 (N-allyl quinoxaline) | A549 (Lung Carcinoma) | 0.86 | Sorafenib (IC50 = 0.056 µM for EGFR) |

| MCF-7 (Breast Adenocarcinoma) | 1.06 | Sorafenib (IC50 = 0.049 µM for VEGFR2) | |

| Compound IV (a quinoxaline-based derivative) | PC-3 (Prostate Cancer) | 2.11 | Doxorubicin |

| HepG2 (Liver Hepatocellular Carcinoma) | >10 | Doxorubicin | |

| Compound III (a quinoxaline-based derivative) | PC-3 (Prostate Cancer) | 4.11 | Doxorubicin |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric Adenocarcinoma) | 0.073 | Adriamycin (IC50 = 0.12 µM) |

| Compound 4b | HCT-116 (Colon Carcinoma) | 1.34 | Erlotinib (IC50 = 1.32 µM) |

| Compound 4c | HCT-116 (Colon Carcinoma) | 1.90 | Erlotinib (IC50 = 1.32 µM) |

Note: The data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for the reliable evaluation of a novel compound's biological activity. The following are standard protocols for assessing the in vitro cytotoxicity of this compound.

Protocol 1: MTT Cell Viability Assay